1,25-二羟基维生素 D3-26,23-内酯

描述

1,25-Dihydroxyvitamin D3-26,23-lactone is a metabolite of vitamin D3 . The formation of this compound occurs in normocalcemic states and in situations where 1,25(OH)2D3 has been administered .

Synthesis Analysis

The synthesis of 1α,25-dihydroxyvitamin D3 analogs, which could potentially include 1,25-dihydroxyvitamin D3-26,23-lactone, has been described in literature .

Molecular Structure Analysis

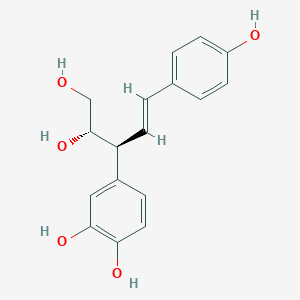

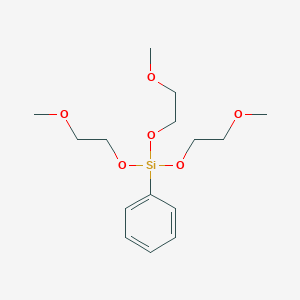

The molecular formula of 1,25-dihydroxyvitamin D3-26,23-lactone is C27H40O5. It has an average mass of 444.603 Da and a monoisotopic mass of 444.287567 Da .

Chemical Reactions Analysis

1,25-dihydroxyvitamin D3-26,23-lactone has been found to have antagonistic effects on the differentiation of human leukemia cells (HL-60) induced by 1,25-dihydroxyvitamin D3 . It has also been found to inhibit bone resorption .

Physical and Chemical Properties Analysis

1,25-dihydroxyvitamin D3-26,23-lactone is a lipophilic compound with poor water solubility. It has a density of 1.2±0.1 g/cm3, a boiling point of 624.1±55.0 °C at 760 mmHg, and a flash point of 204.8±25.0 °C .

科学研究应用

心血管健康

1,25-二羟基维生素 D3 已被研究其对心肌纤维化的潜在保护作用。研究表明,它可以通过抑制心肌组织中结缔组织生长因子 (CTGF) 和转化生长因子-β1 (TGF-β1) 的表达,在一定程度上保护糖尿病大鼠免受纤维化 (Wang 等,2014)。

呼吸道健康

研究探索了 1,25-二羟基维生素 D3 在管理变应性哮喘中的作用。观察到它可以降低实验性哮喘中许多炎症反应的症状,并在大鼠哮喘模型中降低诱导型一氧化氮合酶 (iNOS) 的表达 (Zhou 等,2008)。

移植中的免疫调节

1,25-二羟基维生素 D3 因其免疫调节作用而受到认可,尤其是在肾移植受者中。它被认为是其他免疫调节剂的有效剂量降低剂,有助于预防移植排斥反应并降低骨质疏松性肾移植受者急性排斥反应的发生率 (Tanaci 等,2003)。

骨骼健康

涉及 1,25-二羟基维生素 D3 的维生素 D 缺乏症与维生素 D 缺乏症及其临床后果有关,例如骨质疏松症和骨软化症。调查亚人群中维生素 D 缺乏症的患病率和模式变化对于了解和预防相关合并症的发生至关重要 (Parva 等,2018)。

作用机制

未来方向

The future directions of research on 1,25-dihydroxyvitamin D3-26,23-lactone could involve further exploration of its antagonistic effects on the differentiation of human leukemia cells and its inhibitory action on bone resorption . Additionally, understanding the ADME properties of vitamin D3 derivatives with the knowledge of pharmacological potency could influence the identification of pharmacokinetically most acceptable vitamin D3 derivative for routine supplementation .

属性

IUPAC Name |

(3R,5S)-5-[(2R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-3-hydroxy-3-methyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O5/c1-16(12-21-15-27(4,31)25(30)32-21)22-9-10-23-18(6-5-11-26(22,23)3)7-8-19-13-20(28)14-24(29)17(19)2/h7-8,16,20-24,28-29,31H,2,5-6,9-15H2,1,3-4H3/b18-7+,19-8-/t16-,20-,21+,22-,23+,24+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYIVSWWSRCZFA-RWVJFQLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CC(C(=O)O1)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@H]1C[C@@](C(=O)O1)(C)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051359 | |

| Record name | Vitamin D3, 1,25-dihydroxy-, 26, 23-lactone, (1alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,25-Dihydroxyvitamin D3-26,23-lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

81203-50-1, 208408-46-2 | |

| Record name | Calcitriol lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81203-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,25-Dihydroxyvitamin D3-26,23-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081203501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin D3, 1,25-dihydroxy-, 26, 23-lactone, (1alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,25-Dihydroxyvitamin D3-26,23-lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,25-lactone differ from 1,25-dihydroxyvitamin D3 in terms of its effects on bone metabolism?

A: Unlike 1,25-(OH)2D3, which is known to increase serum calcium levels, 1,25-lactone has been shown to reduce serum calcium levels []. Additionally, while 1,25-(OH)2D3 can stimulate bone resorption, 1,25-lactone appears to inhibit this process. Notably, 1,25-lactone has demonstrated the ability to stimulate collagen production in osteoblastic cells [], suggesting a potential role in bone formation. Studies using a bone-inducing factor in an animal model showed that 1,25-lactone increased markers of both chondrogenesis and bone formation, leading to the development of significantly larger bone mass [].

Q2: How does the structure of 1,25-lactone relate to its biological activity compared to other vitamin D3 metabolites?

A: Research suggests that the C-23 oxidation of 1,25-dihydroxyvitamin D3 is a key step in the formation of 1,25-lactone and plays a crucial role in its distinct biological activity []. The (23S)-1,23,25-Trihydroxyvitamin D3, an intermediate in the 1,25-lactone biosynthetic pathway, does not exhibit significant intestinal calcium absorption or bone calcium resorptive activity []. This suggests that the formation of the lactone ring is essential for 1,25-lactone's unique effects on bone metabolism. Further studies investigating the structure-activity relationship of 1,25-lactone and its derivatives are needed to fully elucidate the structural features responsible for its distinct biological profile.

Q3: Could 1,25-lactone interfere with the accurate measurement of 1,25-dihydroxyvitamin D levels in biological samples?

A: Yes, there is evidence suggesting that 1,25-lactone can interfere with certain analytical methods used to measure 1,25-dihydroxyvitamin D levels []. This interference can lead to inaccurate results, highlighting the need for careful consideration and potentially more specific analytical techniques when measuring these compounds in biological samples.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one](/img/structure/B106889.png)